molecular formula C23H21N3O4S2 B2459660 N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-54-4

N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2459660
CAS RN: 1291838-54-4
M. Wt: 467.56
InChI Key: MTBYPKDJVLKJIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and possible uses .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopy can be used .

Scientific Research Applications

Dual Inhibitory Activities The compound has been investigated for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the synthesis of DNA. A study by Gangjee et al. (2008) synthesized analogues with the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, showing significant dual inhibitory activity against human TS and DHFR. This indicates its potential utility in cancer therapy due to the pivotal roles of these enzymes in cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity Further extending its potential applications, a study by Hafez and El-Gazzar (2017) explored the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including the compound of interest. These derivatives showed potent anticancer activity against several human cancer cell lines, highlighting their significance in developing new therapeutic agents (Hafez & El-Gazzar, 2017).

Pharmacological Evaluation The pharmacological evaluation of heterocyclic derivatives, including the compound , has been conducted with a focus on their toxicity assessment, tumor inhibition, and potential as antioxidant, analgesic, and anti-inflammatory agents. The study by Faheem (2018) highlights the diverse biological activities of these compounds, offering insights into their multifaceted potential in pharmacology (Faheem, 2018).

Crystal Structure Analysis Understanding the crystal structure of compounds is crucial for drug design and development. Studies by Subasri et al. (2016) and others have detailed the crystal structures of related acetamide derivatives, providing essential data for the rational design of new drugs with improved efficacy and reduced toxicity (Subasri et al., 2016).

Antimicrobial Activities Research on pyrimidine derivatives has shown promising results in the development of new antimicrobial agents. The synthesis of N1-(2-methoxy-4-pyrimidyl)sulfaniiamide and its derivatives, as discussed by Okui, And, & Kametani (1972), presents a foundation for developing novel treatments against bacterial infections (Okui, And, & Kametani, 1972).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. It could be based on the compound’s properties, potential applications, or unanswered questions about its behavior .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-14-8-9-18(29-2)16(12-14)24-20(27)13-32-23-25-15-10-11-31-21(15)22(28)26(23)17-6-4-5-7-19(17)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYPKDJVLKJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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